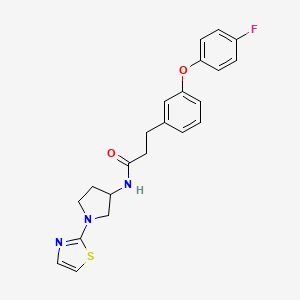
3-hydroxy-4-(3-methoxybenzoyl)-5-phenyl-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-4-(3-methoxybenzoyl)-5-phenyl-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, also known as HPPH, is a synthetic compound that has been studied for its potential applications in scientific research. HPPH is a member of the pyrrole family of compounds, which are known for their diverse biological activities.
作用機序
3-hydroxy-4-(3-methoxybenzoyl)-5-phenyl-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one works by absorbing light energy and transferring it to nearby molecules, which then undergo a series of chemical reactions that result in the destruction of cancer cells. This compound has been shown to be effective in targeting a range of cancer cells, including those that are resistant to traditional chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects, making it a promising candidate for use in clinical settings. Studies have also shown that this compound can selectively target cancer cells while sparing healthy cells, reducing the risk of damage to healthy tissues.
実験室実験の利点と制限
3-hydroxy-4-(3-methoxybenzoyl)-5-phenyl-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one has several advantages for use in lab experiments, including its ease of synthesis and purification, low toxicity, and ability to selectively target cancer cells. However, there are also limitations to its use, including the need for specialized equipment and expertise to carry out PDT experiments.
将来の方向性
There are several future directions for research on 3-hydroxy-4-(3-methoxybenzoyl)-5-phenyl-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, including the development of new synthetic methods to improve its yield and purity, the optimization of PDT protocols to improve its efficacy, and the exploration of new applications for this compound in imaging and diagnostic techniques. Additional research is also needed to better understand the mechanisms of action of this compound and its potential interactions with other compounds and biological systems.
In conclusion, this compound is a promising compound for use in scientific research, particularly in the field of photodynamic therapy. Its unique properties and low toxicity make it a promising candidate for use in clinical settings, and future research will continue to explore its potential applications and limitations.
合成法
3-hydroxy-4-(3-methoxybenzoyl)-5-phenyl-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, and the final product is obtained through purification and isolation techniques.
科学的研究の応用
3-hydroxy-4-(3-methoxybenzoyl)-5-phenyl-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one has been studied for its potential applications in scientific research, particularly in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of photosensitizing agents, such as this compound, to selectively target and destroy cancer cells. This compound has also been studied for its potential applications in imaging and diagnostic techniques.
特性
IUPAC Name |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-phenyl-1-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-29-17-11-7-10-16(14-17)21(26)19-20(15-8-3-2-4-9-15)25(23(28)22(19)27)18-12-5-6-13-24-18/h2-14,20,26H,1H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTKMTBXPRVOMS-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CC=C4)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


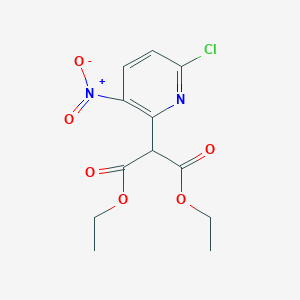
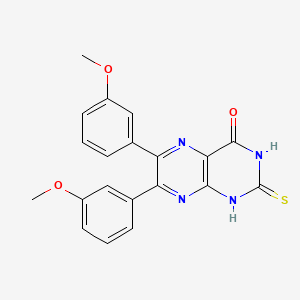
![N-(2,4-dimethylphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2825202.png)
![(1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2825203.png)
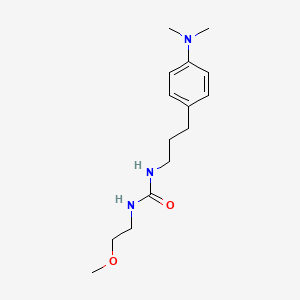
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2825205.png)

![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2825208.png)

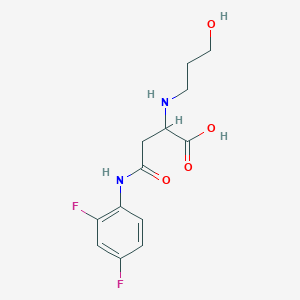
![[(1-cyanocycloheptyl)carbamoyl]methyl 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate](/img/structure/B2825215.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2825216.png)
